molecular formula C11H16ClN5S B279950 4-butyl-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol

4-butyl-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B279950
M. Wt: 285.8 g/mol
InChI Key: MLVYDAMMAXVCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the triazole ring: The pyrazole derivative is then reacted with a thiosemicarbazide under reflux conditions to form the triazole ring.

    Substitution reactions: The final compound is obtained by introducing the butyl and chloro groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thione group.

    Reduction: Reduction reactions can occur at the pyrazole or triazole rings, potentially leading to ring-opening or hydrogenation.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or butyl groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, halogenating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully hydrogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may be investigated for similar activities.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: The compound could be explored for its potential as a pharmaceutical agent, particularly in the treatment of infections or cancer.

Industry

    Agriculture: Possible use as a fungicide or herbicide.

    Polymer Science: Incorporation into polymers to impart specific properties.

Mechanism of Action

The mechanism of action of 4-butyl-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol would depend on its specific application. For example, as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes. In drug development, it could target specific molecular pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring structure and may have similar biological activities.

    Pyrazole derivatives: Compounds with the pyrazole ring may also exhibit similar chemical reactivity and applications.

Uniqueness

The uniqueness of 4-butyl-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which can influence its chemical properties and biological activities. The presence of the butyl and chloro groups may enhance its lipophilicity and ability to interact with biological targets.

Properties

Molecular Formula

C11H16ClN5S

Molecular Weight

285.8 g/mol

IUPAC Name

4-butyl-3-(4-chloro-1,5-dimethylpyrazol-3-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C11H16ClN5S/c1-4-5-6-17-10(13-14-11(17)18)9-8(12)7(2)16(3)15-9/h4-6H2,1-3H3,(H,14,18)

InChI Key

MLVYDAMMAXVCIA-UHFFFAOYSA-N

SMILES

CCCCN1C(=NNC1=S)C2=NN(C(=C2Cl)C)C

Canonical SMILES

CCCCN1C(=NNC1=S)C2=NN(C(=C2Cl)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-butyl-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-butyl-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-butyl-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-butyl-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-butyl-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-butyl-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol

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